2,4-dimethyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-1,3-thiazole-5-carboxamide
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Description
2,4-dimethyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-1,3-thiazole-5-carboxamide is a useful research compound. Its molecular formula is C18H21N7OS and its molecular weight is 383.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 383.15282949 g/mol and the complexity rating of the compound is 483. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Evaluation in Drug Discovery
Research on similar compounds, such as the synthesis and evaluation of antituberculosis activity of substituted 2,7-dimethylimidazo [1,2-a]pyridine-3-carboxamide derivatives, demonstrates the importance of chemical synthesis in drug discovery. These compounds were synthesized through multi-step reactions and tested for their antimycobacterial activity, indicating a potential application of similar compounds in developing treatments for infectious diseases (Jadhav et al., 2016).
Chemical Transformations and Derivative Synthesis
Studies on thiazolecarboxylic acid derivatives highlight the significance of chemical transformations in creating new compounds with potential applications. For example, the transformation of ethyl 2-amino-4-(2-methoxy-2-oxo-ethyl)thiazole-5-carboxylate into (4H-pyrido[1,2-a]pyrimidin-3-yl)thiazole-5-carboxylates showcases the versatility of chemical reactions in synthesizing novel derivatives with potential biological activities (Žugelj et al., 2009).
Antimicrobial and Antituberculosis Applications
The advent of imidazo[1,2-a]pyridine-3-carboxamides with potent multi- and extended drug-resistant antituberculosis activity exemplifies the potential therapeutic applications of similar compounds. These compounds were synthesized and evaluated for their in vitro anti-tuberculosis activity, showing remarkable efficacy against various tuberculosis strains, indicating the potential of similar compounds in addressing antibiotic resistance (Moraski et al., 2011).
Antioxidant Activity
Research on the synthesis and antioxidant activity of 1,3,4-oxadiazole thioether derivatives containing various substituents demonstrates the potential of similar compounds in antioxidant applications. The synthesized compounds were evaluated for their antioxidant activities, with some showing remarkable efficacy, highlighting the potential of similar chemical structures in developing antioxidant agents (Song et al., 2017).
Properties
IUPAC Name |
2,4-dimethyl-N-[2-[[6-[(5-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7OS/c1-11-4-5-14(21-10-11)23-16-7-6-15(24-25-16)19-8-9-20-18(26)17-12(2)22-13(3)27-17/h4-7,10H,8-9H2,1-3H3,(H,19,24)(H,20,26)(H,21,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAMHFVDPCFWZHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC2=NN=C(C=C2)NCCNC(=O)C3=C(N=C(S3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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